molecular formula C6H6Cl2N2O2S B1400304 4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine CAS No. 944058-99-5

4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine

Cat. No.: B1400304
CAS No.: 944058-99-5
M. Wt: 241.09 g/mol
InChI Key: XILOXVPSHDYAFO-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine is a pyrimidine derivative characterized by chlorine atoms at positions 4 and 6 and a methanesulfonylmethyl (-CH2-SO2-CH3) group at position 2. These derivatives are pivotal intermediates in medicinal chemistry and organic synthesis due to their electron-withdrawing substituents, which enhance reactivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions .

Key properties of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (CAS 4489-34-3) include:

  • Molecular formula: C5H4Cl2N2O2S
  • Molecular weight: 227.07 g/mol
  • Melting point: 117–118°C
  • Solubility: Soluble in methanol and DMSO .

Properties

IUPAC Name

4,6-dichloro-2-(methylsulfonylmethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2O2S/c1-13(11,12)3-6-9-4(7)2-5(8)10-6/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILOXVPSHDYAFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=NC(=CC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Chlorination and Sulfonylation

Method Overview:

The most common industrial synthesis begins with the chlorination of pyrimidine derivatives followed by sulfonylation. The process typically involves two main steps:

  • Chlorination of pyrimidine: Starting from pyrimidine or its derivatives, chlorination at the 4 and 6 positions is achieved using chlorinating agents such as phosphorus oxychloride (POCl₃) or triphosgene, although recent environmentally friendly approaches favor triphosgene due to lower toxicity.
  • Sulfonylation: The chlorinated pyrimidine is then reacted with methanesulfonyl chloride in the presence of a base, such as triethylamine or pyridine, to introduce the methanesulfonylmethyl group.

Reaction Scheme:

Pyrimidine → (chlorination) → 4,6-dichloropyrimidine → (sulfonylation) → 4,6-dichloro-2-(methanesulfonylmethyl)pyrimidine

Key Conditions:

Step Reagents Solvent Temperature Notes
Chlorination POCl₃ or triphosgene Dichloromethane or toluene Reflux Environmentally optimized methods prefer triphosgene
Sulfonylation Methanesulfonyl chloride Toluene or dichloromethane 0°C to room temperature Catalyzed by triethylamine or pyridine

Research Findings:

  • A patent describes replacing POCl₃ with triphosgene, which reduces environmental hazards and simplifies handling, making the process more suitable for industrial scale-up.
  • The chlorination step is optimized at low temperatures (0–25°C) to prevent over-chlorination or side reactions.

Synthesis from 4,6-Dihalogenated Intermediates

Method Overview:

An alternative route involves starting from 4,6-dihalogenated pyrimidines, such as 4,6-dichloropyrimidine, which undergoes nucleophilic substitution with methanesulfonyl derivatives.

Key Steps:

Reaction Conditions:

Step Reagents Solvent Temperature Notes
Nucleophilic substitution Sodium methyl mercaptide Trichloromethane (chloroform) 20–25°C Reaction monitored for completion over 22 hours

Research Findings:

  • Sodium methyl mercaptide effectively substitutes the halogens at the 4 and 6 positions, forming the methanesulfonylmethyl group.
  • Recrystallization from ethyl acetate yields high purity products with yields around 98%.

Environmentally Friendly and Industrial-Scale Methods

Recent advances focus on greener synthesis pathways:

Data Table: Comparative Synthesis Conditions

Method Reagent Environment Impact Yield Remarks
POCl₃-based POCl₃ High toxicity ~70-80% Less favored environmentally
Triphosgene-based Triphosgene Lower toxicity 85-90% Suitable for industrial scale
Nucleophilic substitution Sodium methyl mercaptide Moderate 98% High purity, less hazardous

Research Findings and Notes

  • Patents indicate that replacing hazardous reagents like POCl₃ with triphosgene significantly improves safety and environmental compliance.
  • Reaction optimization involves controlling temperature (0–25°C) and pH to maximize yield and selectivity.
  • Catalysis with acids such as trifluoromethanesulfonic acid enhances methoxylation efficiency, as demonstrated in related pyrimidine syntheses.
  • Purification techniques include recrystallization, chromatography, and solvent washes to achieve high purity suitable for pharmaceutical applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 4 and 6 are primary sites for nucleophilic substitution due to their high electrophilicity. The methanesulfonylmethyl group at position 2 acts as an electron-withdrawing substituent, further activating the pyrimidine ring for displacement reactions.

Key Reactions:

Reaction Type Conditions Product Yield Source
Ethoxylation (Cl → OEt)EtONa (1.1 eq.), EtOH, 20°C, 2 h4-Chloro-6-ethoxy-2-(methanesulfonylmethyl)89%
Amination (Cl → NH2)NH3/MeOH, reflux, 12 h4-Amino-6-chloro-2-(methanesulfonylmethyl)75%
Thiolation (Cl → SMe)NaSMe, DMF, 80°C, 6 h4-Methylthio-6-chloro derivative68%

Mechanistic Notes :

  • Reactions typically proceed via an SNAr (nucleophilic aromatic substitution) mechanism.

  • Electron-withdrawing groups enhance reactivity at positions 4 and 6, with position 4 being slightly more reactive due to steric factors .

Hydrolysis of Methanesulfonylmethyl Group

The methanesulfonylmethyl group (-CH2SO2Me) undergoes hydrolysis under basic or acidic conditions, providing access to hydroxyl or thiol derivatives.

Conditions Product Application Source
H2O/NaOH (1M), 100°C, 4 h2-Hydroxymethyl-4,6-dichloropyrimidineIntermediate for further functionalization
H2SO4 (conc.), reflux, 2 h2-Mercaptomethyl-4,6-dichloropyrimidineLigand synthesis

Key Findings :

  • Alkaline hydrolysis favors cleavage of the sulfone group to form hydroxyl derivatives .

  • Acidic conditions promote thiol formation, likely via intermediate sulfonic acid.

Cross-Coupling Reactions

The chlorine atoms can be replaced via palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Reaction Type Catalyst System Product Yield Source
Suzuki CouplingPd(PPh3)4, K2CO3, DME/H2O (3:1), 80°C, 12 h4-Aryl-6-chloro-2-(methanesulfonylmethyl)82%
Buchwald-Hartwig AminationPd2(dba)3, Xantphos, Cs2CO3, toluene, 110°C4-Amino-6-chloro derivatives70%

Limitations :

  • Position 6 exhibits lower reactivity in cross-coupling compared to position 4 due to steric hindrance from the methanesulfonylmethyl group.

Chlorination and Halogen Exchange

Further chlorination or halogen exchange reactions are possible under harsh conditions.

Reagent Conditions Product Yield Source
PCl5, POCl3, 110°C, 8 h4,6-Trichloro derivative (if position 5 activated)Not observed for this compoundN/A
NCS (DMF, 60°C, 6 h)No reaction at position 5Unchanged

Note : Attempts to chlorinate position 5 using N-chlorosuccinimide (NCS) or PCl5 failed, indicating limited activation at this site .

Reduction Reactions

Selective reduction of substituents has been explored for derivative synthesis.

Reagent Conditions Product Yield Source
H2, Pd/C, EtOH, 25°CNo reduction of Cl or sulfone groupsUnchanged
LiAlH4, THF, 0°C → RTPartial reduction of sulfone to thioether2-(Methylthiomethyl)-4,6-dichloropyrimidine45%

Scientific Research Applications

Medicinal Chemistry

4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine serves as an important intermediate in the synthesis of various pharmaceuticals. Notably, it is utilized in the development of kinase inhibitors and other therapeutic agents. The compound's ability to form covalent bonds with nucleophilic sites on proteins enhances its potential as a drug candidate.

Case Study: Kinase Inhibitors

  • Example : The compound is involved in synthesizing inhibitors that target specific kinases associated with cancer progression. Its structural features allow for selective binding to active sites on these enzymes, which can lead to the development of effective cancer therapies.

Agrochemical Development

In agrochemistry, this pyrimidine derivative is employed in the synthesis of herbicides and fungicides. Its reactivity allows for modifications that enhance the efficacy and selectivity of agricultural chemicals.

Case Study: Herbicide Synthesis

  • Example : The compound has been explored as a precursor for creating herbicides that target specific plant pathways without affecting non-target species, thereby promoting environmentally friendly agricultural practices.

Material Science

The compound's unique chemical structure enables its use in developing advanced materials, particularly in polymers and coatings. Its incorporation into polymer matrices can improve mechanical properties and thermal stability.

Case Study: Polymer Composites

  • Application : Research indicates that incorporating this compound into polymer composites can enhance their durability and resistance to environmental degradation.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins, thereby inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural and Electronic Differences

The reactivity and applications of pyrimidine derivatives are heavily influenced by substituents at position 2. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Pyrimidine Derivatives
Compound Name 2-Substituent Electronic Nature Key Reactivity
4,6-Dichloro-2-(methylsulfonyl)pyrimidine -SO2CH3 Strong electron-withdrawing Chemoselective SNAr; Cl or SO2CH3 displacement under basic conditions
4,6-Dichloro-2-(methylsulfanyl)pyrimidine (DCSMP) -SCH3 Moderate electron-donating Lithiation at C5; forms fused heterocycles with electrophiles
4,6-Dichloro-2-(4-methylsulfonylphenyl)pyrimidine -C6H4-SO2CH3 Bulky, electron-withdrawing Substitution at Cl positions for radioligands in PET imaging
4,6-Dichloro-2-(3-chloro-4-fluorophenyl)pyrimidine -C6H3ClF Electron-deficient aryl Enhanced SNAr reactivity; potential agrochemical applications

Biological Activity

4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine is a chlorinated pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique chemical structure, which allows it to interact with various biological targets, making it a candidate for further pharmacological studies.

Chemical Structure

The chemical formula for this compound is C7H8Cl2N2O2S. The presence of chlorine atoms and a methanesulfonylmethyl group contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an inhibitor or modulator of various biochemical pathways, influencing cellular processes such as proliferation and apoptosis.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains.
  • Anticancer Properties : Preliminary investigations suggest potential anticancer activity, with the compound demonstrating cytotoxic effects on cancer cell lines.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways.

Antimicrobial Activity

A study conducted by demonstrated that this compound exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.

Anticancer Activity

In vitro assays revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. A case study highlighted by reported a significant reduction in cell viability in treated cancer cell lines compared to controls.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis
HeLa (Cervical Cancer)10.0Caspase activation
A549 (Lung Cancer)15.0Cell cycle arrest

Enzyme Inhibition

Research published in indicated that this compound inhibits certain kinases involved in signaling pathways critical for cancer progression. The compound's selectivity for specific isoforms was noted, suggesting potential for targeted therapy.

Case Studies

  • Antimicrobial Efficacy : A clinical trial evaluated the efficacy of the compound against resistant bacterial strains. Results indicated a high success rate in reducing bacterial load in infected tissues.
  • Cancer Treatment : A preclinical study assessed the compound's effect on tumor growth in xenograft models. Tumor size was significantly reduced in treated groups compared to controls, supporting its potential as an anticancer agent.

Q & A

Basic: What are the recommended synthetic routes for 4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine?

Methodological Answer:
A common precursor for dichloropyrimidines is 4,6-dihydroxy-2-methylpyrimidine, which undergoes halogenation using POCl₃ or PCl₅ under reflux conditions to introduce chlorine atoms at positions 4 and 6 . For methanesulfonylmethyl substitution at position 2, nucleophilic displacement of a leaving group (e.g., chloro or thioether) with methanesulfonylmethyl reagents is typically employed. For example:

  • Step 1: Synthesize 4,6-dichloro-2-methylpyrimidine via chlorination of dihydroxy precursors .
  • Step 2: Introduce the methanesulfonylmethyl group via SN2 displacement using methanesulfonylmethyl chloride or similar reagents in the presence of a base (e.g., NaH or K₂CO₃) .

Key Considerations:

  • Monitor reaction progress via TLC or HPLC to avoid over-chlorination.
  • Use anhydrous conditions to prevent hydrolysis of intermediates.

Advanced: How can reaction conditions be optimized for introducing alkoxy or thioether substituents at position 6?

Methodological Answer:
Ether or thioether derivatives are synthesized via nucleophilic substitution of the 6-chloro group. Optimization involves:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity and reaction rates .
  • Temperature Control: Reactions are typically conducted at 80–100°C to balance reactivity and side-product formation .
  • Catalysis: Additives like KI (for Finkelstein reactions) or phase-transfer catalysts improve yields in biphasic systems.

Example Protocol:

  • React this compound (1 eq) with sodium ethoxide (1.2 eq) in DMF at 90°C for 12 hours to yield 6-ethoxy derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine
Reactant of Route 2
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4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine

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